molecular formula C12H17ClN2 B2551234 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride CAS No. 1803566-95-1

3-[(Pentan-2-yl)amino]benzonitrile hydrochloride

Cat. No.: B2551234
CAS No.: 1803566-95-1
M. Wt: 224.73
InChI Key: OAGTZESRZPUXRX-UHFFFAOYSA-N
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Description

3-[(Pentan-2-yl)amino]benzonitrile hydrochloride is a chemical compound with the molecular formula C12H17ClN2 and a molecular weight of 224.73 . It is supplied with the CAS Number 1803566-95-1 and can be identified by the SMILES code N#CC1=CC=CC(NC(CCC)C)=C1.[H]Cl . This compound is part of a class of benzonitrile derivatives that have been investigated for their significant biological activity. Patent literature indicates that structurally related benzonitrile compounds demonstrate potent antitumor properties and have been proposed for use in the preparation of drugs targeting a wide range of cancers . These malignancies include lung cancer, leukemia, lymphomas, gliomas, and cancers of the breast, stomach, pancreas, and ovaries, among others . Researchers can explore its potential mechanism of action and efficacy in various biological models. The compound is offered in its hydrochloride salt form, which can enhance stability and solubility for research applications. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(pentan-2-ylamino)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-3-5-10(2)14-12-7-4-6-11(8-12)9-13;/h4,6-8,10,14H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGTZESRZPUXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC1=CC=CC(=C1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride typically involves the reaction of benzonitrile with pentan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-[(Pentan-2-yl)amino]benzonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where the amino group or the nitrile group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(Pentan-2-yl)amino]benzonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects

  • 4-(Aminomethyl)benzonitrile hydrochloride: A primary amine substituent at the 4-position increases polarity (PSA ~65 Ų) and hydrogen-bonding capacity, likely reducing lipid solubility compared to the target compound .
  • Bunitrolol hydrochloride: A β-blocker with a tert-butylamino group and ether linkage. Its higher molecular weight (MW 271.7 vs. ~230 for the target) and bulky substituents may limit bioavailability despite similar benzonitrile cores .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
3-[(Pentan-2-yl)amino]benzonitrile HCl* C₁₂H₁₅N₂·HCl ~230.7 Not reported Secondary amine, benzonitrile
Bunitrolol hydrochloride C₁₄H₂₁N₂O₂·HCl 271.7 163–165 Ether, tert-butylamine, benzonitrile
4-(Aminomethyl)benzonitrile HCl C₈H₈N₂·HCl 168.6 Not reported Primary amine, benzonitrile
Pentylone hydrochloride C₁₃H₁₇NO₃·HCl 271.7 Not reported Ketone, benzodioxole

*Calculated based on structural analogy.

Biological Activity

3-[(Pentan-2-yl)amino]benzonitrile hydrochloride is a compound of interest due to its potential biological activities. Understanding its interactions, mechanisms, and effects on various biological systems is crucial for its application in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

This compound features a unique structure that may influence its biological activity. The presence of the hydrochloride group enhances its solubility and stability, which are critical for biological assays and therapeutic use.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. This compound may modulate the activity of these targets, leading to various biological effects. However, detailed studies are needed to elucidate the exact pathways involved in its action.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, benzoxazole derivatives have demonstrated selective toxicity toward cancer cells while sparing normal cells . This selectivity is crucial for developing anticancer therapies that minimize side effects.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TypeIC50 (µM)Reference
3-[(Pentan-2-yl)amino]benzonitrileMCF-7 (Breast)TBD
Benzoxazole Derivative AA549 (Lung)10
Benzoxazole Derivative BHepG2 (Liver)15

Antimicrobial Activity

In addition to anticancer properties, the compound's potential antimicrobial activity has been explored. Certain derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these activities need further investigation to establish the compound's efficacy against various pathogens .

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMIC (µg/mL)Reference
3-[(Pentan-2-yl)amino]benzonitrileE. coliTBD
Benzoxazole Derivative CBacillus subtilis32

Case Studies

Several studies have highlighted the biological activities associated with compounds structurally related to this compound:

  • Anticancer Study : A study demonstrated that a related benzoxazole derivative exhibited significant cytotoxicity against multiple cancer cell lines, indicating a promising avenue for further research into similar compounds .
  • Antimicrobial Study : Another investigation into benzoxazole derivatives found varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in chemical structure can enhance efficacy against specific pathogens .

Comparative Analysis with Similar Compounds

Comparing this compound with similar compounds can provide insights into its unique biological properties.

Table 3: Comparison with Similar Compounds

Compound NameStructure TypeKey Activity
3-[(Pentan-2-yl)amino]benzonitrileNitrileAnticancer
3-(Amino)benzonitrileAmineModerate cytotoxicity
Benzamide DerivativeAmideAntimicrobial

Q & A

Q. What are the recommended synthetic routes for 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride, and how can reaction efficiency be optimized?

The synthesis of benzonitrile derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like rilpivirine hydrochloride are synthesized via stepwise reactions, including acrylonitrile intermediate formation and subsequent coupling with aromatic amines . To optimize efficiency:

  • Use anhydrous conditions and catalysts (e.g., palladium for cross-coupling).
  • Monitor reaction progress with TLC or HPLC .
  • Purify intermediates via recrystallization or column chromatography to minimize side products .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns, as demonstrated for bunitrolol hydrochloride .
  • HPLC-MS for purity assessment and detection of trace impurities (detection limit: ~0.1% w/w) .
  • Elemental analysis to verify stoichiometry of the hydrochloride salt .
  • FT-IR for functional group identification (e.g., nitrile stretch ~2220 cm⁻¹) .

Q. How can solubility and stability under experimental conditions be assessed?

  • Solubility : Perform shake-flask experiments in buffers (pH 1–12) and organic solvents (e.g., DMSO, methanol), using UV-Vis spectrophotometry for quantification .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS . Store at −20°C in airtight, light-protected containers to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified and validated?

Polymorphism analysis requires:

  • X-ray crystallography (using software like Phaser ) to resolve crystal lattice differences.
  • Differential Scanning Calorimetry (DSC) to detect melting point variations between forms .
  • Dynamic Vapor Sorption (DVS) to assess hygroscopicity and phase transitions .
  • Powder XRD to confirm batch-to-batch consistency in industrial-scale synthesis .

Q. What methodologies resolve contradictions in reported physicochemical data (e.g., logP, melting point)?

Discrepancies often arise from impurities or measurement protocols. Mitigation strategies:

  • Validate logP values using reversed-phase HPLC (octanol-water partitioning) instead of computational predictions .
  • Replicate melting point measurements with a calibrated DSC apparatus and high-purity samples (>99.5%) .
  • Cross-reference data with independent studies on structurally similar compounds (e.g., bunitrolol hydrochloride, logP 2.88) .

Q. How can biological activity be evaluated in vitro, and what are key assay design considerations?

For receptor-binding studies:

  • Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure binding affinity (KD) .
  • Include positive controls (e.g., rilpivirine for nitrile-containing antivirals) and validate cell lines for target specificity .
  • Account for hydrochloride salt dissociation in buffer systems by adjusting ionic strength .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

  • Protect reactive groups (e.g., amines) with tert-butoxycarbonyl (Boc) during intermediate synthesis .
  • Optimize reaction temperatures to prevent nitrile group degradation (e.g., <80°C for acrylonitrile intermediates) .
  • Use flow chemistry for exothermic reactions to enhance control and scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.